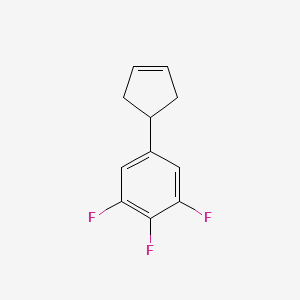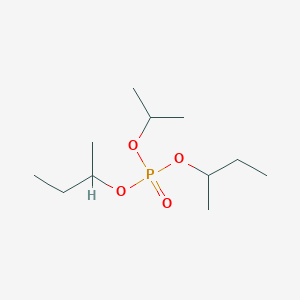![molecular formula C18H18ClNO3S2 B15167126 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole CAS No. 628736-13-0](/img/structure/B15167126.png)
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique combination of functional groups, including a chlorophenyl sulfanyl group, an ethanesulfonyl group, and a methoxy group, which contribute to its distinct chemical properties.
准备方法
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Bartoli indole synthesis, which involves the reaction of an ortho-dibromide with a vinyl Grignard reagent.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.
Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonylation reaction using ethanesulfonyl chloride.
Methoxylation: The methoxy group can be introduced using a methylation reaction with methanol and a suitable methylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sulfanyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Indole derivatives, including this compound, have shown promise in biological studies for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the sulfonyl and sulfanyl groups can influence enzyme activity through covalent modification.
相似化合物的比较
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can be compared with other indole derivatives that possess similar functional groups :
3-(4-Chlorophenyl)-1H-indole: Lacks the ethanesulfonyl and methoxy groups, resulting in different chemical and biological properties.
4-(Ethanesulfonyl)-7-methoxy-2-methyl-1H-indole:
7-Methoxy-2-methyl-1H-indole: Lacks both the chlorophenyl sulfanyl and ethanesulfonyl groups, leading to a simpler structure with different reactivity.
The presence of the chlorophenyl sulfanyl, ethanesulfonyl, and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
属性
CAS 编号 |
628736-13-0 |
|---|---|
分子式 |
C18H18ClNO3S2 |
分子量 |
395.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanyl-4-ethylsulfonyl-7-methoxy-2-methyl-1H-indole |
InChI |
InChI=1S/C18H18ClNO3S2/c1-4-25(21,22)15-10-9-14(23-3)17-16(15)18(11(2)20-17)24-13-7-5-12(19)6-8-13/h5-10,20H,4H2,1-3H3 |
InChI 键 |
UJSRTZVTIBKRAZ-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=C2C(=C(C=C1)OC)NC(=C2SC3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)

![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B15167063.png)
![5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B15167069.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
![2H-Furo[3,4-b]pyran-2,5(7H)-dione, 7-ethyl-4-methoxy-, (7S)-](/img/structure/B15167105.png)
![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)


![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
